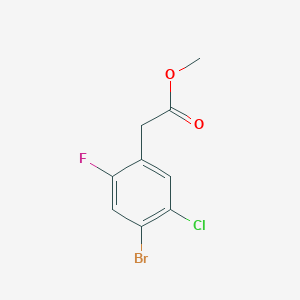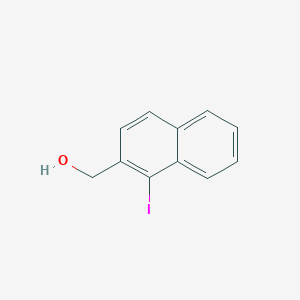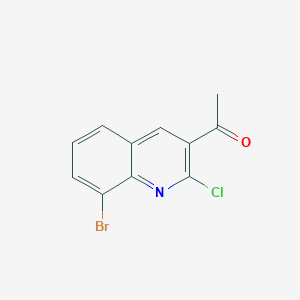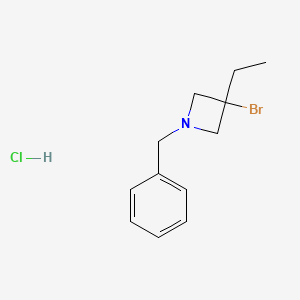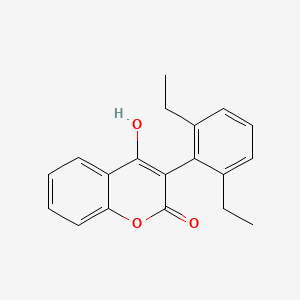
Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its unique structure, which includes a coumarin core substituted with a 2,6-diethylphenyl group at the 3-position and a hydroxyl group at the 4-position. This structural modification imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, typically involves the condensation of 2,6-diethylphenylacetic acid with salicylaldehyde, followed by cyclization and hydroxylation reactions. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors, advanced purification techniques, and stringent quality control measures are common in industrial settings to produce high-purity Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-.
化学反応の分析
Types of Reactions
Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the coumarin core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted coumarins with different functional groups. These products can exhibit diverse chemical and biological properties, making them valuable for further research and applications.
科学的研究の応用
Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
作用機序
The mechanism of action of Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other coumarin derivatives such as:
- Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy-
- Coumarin, 3-(2,6-diisopropylphenyl)-4-hydroxy-
- Coumarin, 3-(2,6-diphenylphenyl)-4-hydroxy-
Uniqueness
Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, is unique due to the specific substitution pattern of the 2,6-diethylphenyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and biological activity, making it a valuable subject of study in various scientific disciplines.
特性
CAS番号 |
73791-08-9 |
|---|---|
分子式 |
C19H18O3 |
分子量 |
294.3 g/mol |
IUPAC名 |
3-(2,6-diethylphenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C19H18O3/c1-3-12-8-7-9-13(4-2)16(12)17-18(20)14-10-5-6-11-15(14)22-19(17)21/h5-11,20H,3-4H2,1-2H3 |
InChIキー |
QYOMYBJKLVZQEW-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)C2=C(C3=CC=CC=C3OC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11840970.png)
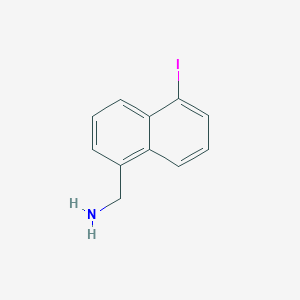


![5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11840995.png)
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate](/img/structure/B11841011.png)

![4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11841022.png)
